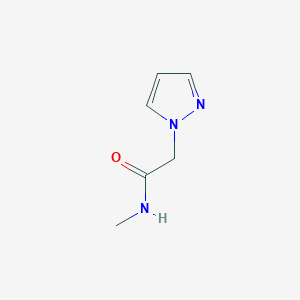
N-Methyl-2-(1H-pyrazol-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(1H-pyrazol-1-YL)acetamide is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1H-pyrazol-1-YL)acetamide typically involves the reaction of N-methylacetamide with a pyrazole derivative. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by N-methylation . The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(1H-pyrazol-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2-(1H-pyrazol-1-YL)acetic acid, while reduction could produce N-Methyl-2-(1H-pyrazol-1-YL)ethanol .
Scientific Research Applications
N-Methyl-2-(1H-pyrazol-1-YL)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-2-(1H-pyrazol-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(1H-imidazol-1-YL)acetamide
- N-Methyl-2-(1H-triazol-1-YL)acetamide
- N-Methyl-2-(1H-indol-1-YL)acetamide
Uniqueness
N-Methyl-2-(1H-pyrazol-1-YL)acetamide is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to imidazole and triazole derivatives, pyrazole compounds often exhibit higher stability and different reactivity patterns . This makes them particularly valuable in drug development and other applications .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-methyl-2-pyrazol-1-ylacetamide |
InChI |
InChI=1S/C6H9N3O/c1-7-6(10)5-9-4-2-3-8-9/h2-4H,5H2,1H3,(H,7,10) |
InChI Key |
GZKCWCWPBQXSLS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















